N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a methoxy group, a phenyl ring, and a pyrazole ring, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.
Coupling with Phenyl Ring: The pyrrolidine derivative is then coupled with a phenyl ring, often through a nucleophilic aromatic substitution reaction.
Pyrazole Ring Formation: The pyrazole ring is synthesized separately, typically through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Final Coupling: The final step involves coupling the pyrazole derivative with the pyrrolidine-phenyl intermediate, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the amide bond, potentially leading to the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups under Friedel-Crafts conditions.
Major Products
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Formation of reduced pyrazole derivatives or amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to receptors, enzymes, or other proteins.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties. Preclinical studies would investigate its efficacy, toxicity, and mechanism of action in various disease models.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-imidazol-1-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-triazol-1-yl)acetamide: Contains a triazole ring, offering different chemical properties and potential biological activities.
Uniqueness
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to biological studies. Its specific structure may also confer unique binding properties to biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-15-7-10-19(11-15)14-5-3-13(4-6-14)18-16(21)12-20-9-2-8-17-20/h2-6,8-9,15H,7,10-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMDPLJXJLUNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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